N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-c]isoxazole ring fused to a dihydrobenzo[b][1,4]dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[3,4-c]isoxazole core This can be achieved through cyclization reactions involving thiophene derivatives and isoxazole precursors
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide
N-(2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide
Uniqueness: N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to its unique structural features, which confer distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
N-(4,6-dihydrothieno[3,4-c][1,2]oxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-13(15-14-8-6-21-7-9(8)16-20-14)12-5-18-10-3-1-2-4-11(10)19-12/h1-4,12H,5-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVYKJWHCJAEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C4CSCC4=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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